
(E)-3,7-dimethylocta-2,6-dienyl pentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Geranyl valerate can be synthesized through the esterification of geraniol with valeric acid. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion . The reaction can be represented as follows:
Geraniol+Valeric Acid→Geranyl Valerate+Water
Industrial Production Methods
In industrial settings, geranyl valerate is often produced using enzymatic methods to increase yield and specificity. For example, the use of lipase enzymes in a solvent-free system under microwave-assisted conditions has been shown to optimize the production of geranyl esters .
Análisis De Reacciones Químicas
Types of Reactions
Geranyl valerate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes and acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols or amines can be used under acidic or basic conditions.
Major Products
Oxidation: Geranyl aldehyde and valeric acid.
Reduction: Geraniol and valeric alcohol.
Substitution: Various esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Geranyl valerate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organic compounds.
Biology: Studied for its potential antimicrobial and antioxidant properties.
Medicine: Investigated for its anticancer properties, particularly in colorectal cancer cells.
Industry: Widely used in the fragrance and flavor industries due to its pleasant aroma.
Mecanismo De Acción
The mechanism of action of geranyl valerate, particularly in its anticancer properties, involves inducing oxidative stress and affecting mitochondrial membrane potential, leading to apoptosis. It also modulates the expression of apoptotic and anti-apoptotic genes .
Comparación Con Compuestos Similares
Similar Compounds
- Geranyl acetate
- Geranyl butyrate
- Geranyl isovalerate
Comparison
Geranyl valerate is unique due to its specific ester linkage with valeric acid, which imparts distinct chemical and biological properties. Compared to geranyl acetate and geranyl butyrate, geranyl valerate has a longer carbon chain, affecting its volatility and solubility .
Propiedades
Fórmula molecular |
C15H26O2 |
|---|---|
Peso molecular |
238.37 g/mol |
Nombre IUPAC |
3,7-dimethylocta-2,6-dienyl pentanoate |
InChI |
InChI=1S/C15H26O2/c1-5-6-10-15(16)17-12-11-14(4)9-7-8-13(2)3/h8,11H,5-7,9-10,12H2,1-4H3 |
Clave InChI |
CVSWGLSBJFKWMW-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(=O)OCC=C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-2-azaspiro[4.4]nonane-1,6-dione](/img/structure/B14868516.png)
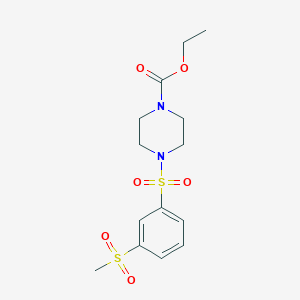
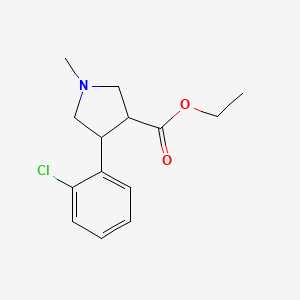

![2-Methyl-2,8-diazaspiro[4.6]undecane-3,9-dione](/img/structure/B14868535.png)
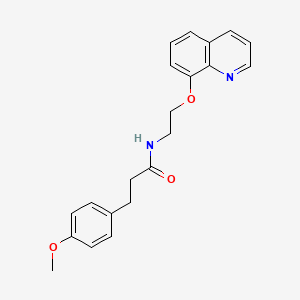
![Imidazo[1,5-a]pyridine-3-carbonitrile](/img/structure/B14868548.png)

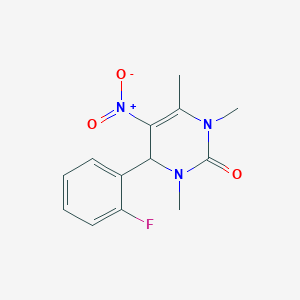

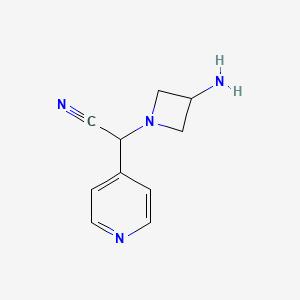
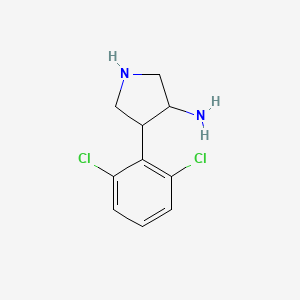

![1-[(4-aminocyclohexyl)methyl]-N-butyl-3-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-6-amine;hydrochloride](/img/structure/B14868572.png)
